(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Overview
Description
Synthesis Analysis
The asymmetric synthesis of related pyrrolidine carboxylic acids involves diastereoselective conjugate additions and has been applied to the synthesis of various stereoisomers with high diastereomeric and enantiomeric excesses, indicating the versatility and efficiency of these synthetic strategies (Bunnage et al., 2004). Other approaches include acid-catalyzed reactions of ureas with aminophenols to produce arylpyrrolidine carboxamides, showcasing the innovative methods in synthesizing pyrrolidine derivatives (Smolobochkin et al., 2017).
Molecular Structure Analysis
Molecular cocrystals and adducts studies, including those of heterocyclic carboxylic acids, have provided insights into the molecular structure of related compounds through X-ray powder diffraction and single-crystal X-ray diffraction methods, highlighting the importance of intermolecular interactions in defining the structure of these compounds (Lynch et al., 1998).
Chemical Reactions and Properties
Research on the spectroscopic analysis and reactivity of pyrrolidine derivatives such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides valuable information on their chemical behavior, including hyperpolarizability, natural bond orbital analysis, and electrostatic potential (Devi et al., 2018). These studies offer a comprehensive view of the chemical properties that could be expected from (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid.
Physical Properties Analysis
The preparation of pyrrolidine analogs from L-aspartic acid demonstrates the relationship between synthesis methods and the physical properties of the resultant compounds, providing a basis for understanding how different synthetic approaches can affect the physical characteristics of pyrrolidine derivatives (Yoshida et al., 1996).
Chemical Properties Analysis
Studies on novel pyrrolidine carboxylic acid derivatives, including their synthesis, spectroscopic investigation, and theoretical analysis, shed light on their chemical properties, such as intramolecular interactions, polarizability, and nonlinear optical properties. These insights are crucial for understanding the chemical behavior and potential applications of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid (Devi et al., 2018).
Scientific Research Applications
Electrogenerated Chemiluminescence for Carboxylic Acids and Amines Detection : This study discusses the use of compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography, applicable for detecting substances like free fatty acids and ibuprofen (Morita & Konishi, 2002).
Asymmetric Michael Additions in Organic Chemistry : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes, useful in creating novel organocatalysts (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Enantiopure Pyrrolizidinone Amino Acid : This research presents the synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, indicating applications in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).
Large-Scale Synthesis from L-Aspartic Acid : This study details the large-scale synthesis of compounds like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating their potential for broad pharmaceutical and chemical applications (Yoshida et al., 1996).
Synthesis of 4-Aminopyrrolidine-3-Carboxylic Acid and Derivatives : This research provides the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, important for medicinal chemistry applications (Bunnage et al., 2004).
Future Directions
Piperidine derivatives, which include pyrrolidine derivatives, are important synthetic fragments for drug design and have been extensively used in pharmaceuticals . Therefore, the development of efficient methods for the synthesis of substituted pyrrolidines, including “(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid”, is an important task for modern organic chemistry .
properties
IUPAC Name |
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369267 | |
Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
CAS RN |
10512-89-7 | |
Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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